molecular formula C4HBrF2N2 B1273699 5-Bromo-2,4-difluoropyrimidine CAS No. 903131-29-3

5-Bromo-2,4-difluoropyrimidine

Cat. No.: B1273699
CAS No.: 903131-29-3
M. Wt: 194.96 g/mol
InChI Key: UPACQRCORIQBTF-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoropyrimidine: is a heterocyclic organic compound with the molecular formula C4HBrF2N2 and a molecular weight of 194.96 g/mol . This compound has gained significant attention in the fields of chemistry and material science due to its promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoropyrimidine typically involves the bromination of 2,4-difluoropyrimidine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are commonly used.

Major Products:

    Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.

Scientific Research Applications

5-Bromo-2,4-difluoropyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, leading to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and the nature of the final product .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2,4-dichloropyridine
  • 5-Fluoro-2,4-difluoropyrimidine

Comparison: 5-Bromo-2,4-difluoropyrimidine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Compared to similar compounds, it offers a unique reactivity profile and can participate in a wider range of chemical reactions .

Properties

IUPAC Name

5-bromo-2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPACQRCORIQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376870
Record name 5-Bromo-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-29-3
Record name 5-Bromo-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 903131-29-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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